SPPO13

Description

Properties

IUPAC Name |

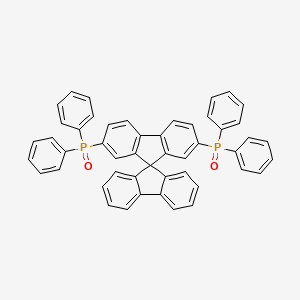

2',7'-bis(diphenylphosphoryl)-9,9'-spirobi[fluorene] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H34O2P2/c50-52(35-17-5-1-6-18-35,36-19-7-2-8-20-36)39-29-31-43-44-32-30-40(53(51,37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-48(44)49(47(43)33-39)45-27-15-13-25-41(45)42-26-14-16-28-46(42)49/h1-34H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSXXAOHMOQXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H34O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide on the Core Mechanism of SPPO13

Prepared for: Researchers, scientists, and drug development professionals.

Subject: SPPO13 (2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene)

Introduction

Initial investigations into this compound reveal a critical distinction in its scientific application. This compound is not a pharmacological agent with a biological mechanism of action. Instead, it is an advanced organic semiconductor material primarily utilized in the field of organic electronics. Its "mechanism of action" pertains to its function within Organic Light-Emitting Diodes (OLEDs), where it facilitates efficient charge transport and light emission.

This guide details the core physicochemical principles governing the function of this compound in its designated application as an n-type, solution-processable electron-transporting material (ETL) and a universal bipolar co-host in phosphorescent OLEDs (PHOLEDs).[1][2][3]

Core Mechanism of Action in Organic Electronics

This compound's primary mechanism is rooted in its distinct molecular structure and resulting electronic properties. The molecule consists of an electron-donating spirobifluorene core flanked by two electron-withdrawing diphenylphosphine (B32561) oxide groups.[1][2][3] This configuration creates an electron-deficient molecule, making it highly effective at accepting and transporting electrons.[1][2]

In the context of an OLED device, its mechanism can be described by two primary functions:

-

Electron Transport: When used as an ETL, this compound facilitates the efficient movement of electrons injected from the device's cathode towards the emissive layer (EML). Its high electron mobility and appropriate energy level alignment with adjacent layers minimize the energy barrier for electron injection and transport, contributing to lower device operating voltage and higher efficiency.

-

Bipolar Host Material: this compound can be blended with hole-transporting materials to serve as a co-host in the emissive layer.[1][2] In this role, it provides a medium for charge recombination. It effectively transports electrons while the hole-transporting material transports holes. This balanced charge transport within the emissive layer ensures that electron-hole recombination (exciton formation) occurs efficiently on the phosphorescent guest emitter molecules, leading to the generation of light.

The key to its function lies in its energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Its deep HOMO level provides good hole-blocking properties, preventing holes from leaking out of the emissive layer, while its LUMO level allows for efficient electron injection from the cathode.[1]

Quantitative Data: Physicochemical and Electronic Properties

The performance and mechanism of this compound are defined by several key quantitative parameters.

| Property | Value | Unit | Notes |

| Full Chemical Name | 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene | - | [1][4] |

| CAS Number | 1234510-13-4 | - | [1][4] |

| Chemical Formula | C49H34O2P2 | - | [1][4] |

| Molecular Weight | 716.74 | g/mol | [1] |

| Purity | >99.0 | % (HPLC) | [1] |

| Appearance | White powder/crystals | - | [1][4] |

| Glass Transition (Tg) | 123 | °C | [1] |

| HOMO Level | 5.90 | eV | [1] |

| LUMO Level | 2.60 | eV | [1] |

| Absorption (λmax) | 282 | nm | In Dichloromethane (DCM)[1] |

| Phosphorescence (λmax) | 373 | nm | In Dichloromethane (DCM)[1] |

Device Performance Examples

The utility of this compound is demonstrated by its integration into OLED device architectures.

| Device Structure | Max. Power Efficiency | Max. External Quantum Efficiency (EQE) | Emitted Color |

| ITO/PEDOT:PSS/PTPATPPO:Ir(2-phq)2acac/ This compound /Al | 42.7 lm/W | 6.1% | Blue |

| ITO/PEI:Li2CO3/ This compound :TCTA:FIrPic/TCTA/MoO3/Al | Not Specified | Not Specified | Not Specified |

Table data sourced from Ossila Materials database.[1]

Experimental Protocols

Characterization and implementation of this compound involve standard materials science and semiconductor fabrication techniques.

1. Material Purity Assessment: High-Performance Liquid Chromatography (HPLC)

-

Objective: To confirm the purity of the synthesized this compound material is above the required threshold (e.g., >99.0%) for efficient device performance.

-

Protocol Outline:

-

A small, precise amount of this compound powder is dissolved in a suitable solvent (e.g., Dichloromethane or Tetrahydrofuran) to create a dilute solution.

-

The solution is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

-

A mobile phase gradient is used to separate the this compound from any impurities.

-

A UV-Vis detector monitors the eluent at a characteristic absorption wavelength of this compound (e.g., 282 nm).

-

The purity is calculated by integrating the area of the peak corresponding to this compound and comparing it to the total area of all detected peaks.

-

2. Device Fabrication: Solution Processing/Vacuum Thermal Evaporation

-

Objective: To deposit a thin, uniform film of this compound as the Electron Transport Layer in an OLED stack.

-

Protocol Outline (Example: Vacuum Thermal Evaporation):

-

The substrate (e.g., ITO-coated glass) with previously deposited layers (Anode, Hole Injection Layer, Hole Transport Layer, Emissive Layer) is loaded into a high-vacuum chamber (<10⁻⁶ Torr).

-

High-purity this compound powder is placed in a quartz or tungsten crucible equipped with a heating element.

-

The crucible is heated until the this compound sublimes.

-

The sublimed material travels upwards and deposits as a thin film onto the cooler substrate.

-

A quartz crystal microbalance inside the chamber monitors the deposition rate and final film thickness in real-time (e.g., a target thickness of 70 nm).[1]

-

Following deposition, the cathode (e.g., Aluminum) is deposited on top of the this compound layer without breaking vacuum.

-

Visualizations

OLED Device Architecture

Caption: A simplified diagram of a multilayer OLED showing the position and function of this compound as the Electron Transport Layer.

Energy Level Diagram and Charge Flow

Caption: Energy level diagram illustrating the mechanism of charge injection and transport through this compound in an OLED.

References

SPPO13: A Material for Organic Electronics, Not a Biological Probe

An important clarification regarding the chemical compound SPPO13 is necessary for researchers, scientists, and drug development professionals. All available scientific literature and commercial documentation identify this compound, chemically known as 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene, as a material utilized in the field of organic electronics. Specifically, it functions as an electron-transporting material and a co-host in the emissive layer of Organic Light-Emitting Diodes (OLEDs).

A comprehensive review of scientific databases and chemical supplier information reveals no evidence of this compound being investigated for any biological or pharmacological purpose. Consequently, the concept of "this compound biological target identification" appears to be based on a misunderstanding of the compound's application. There are no published studies, quantitative data, or experimental protocols related to its interaction with any biological system.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the biological target identification of this compound, as no such research exists. The core requirements of data presentation in tables and visualization of signaling pathways are not applicable in this context.

For the benefit of researchers interested in the general process of biological target identification for novel compounds, a brief, generalized overview is provided below. This is a conceptual guide and is not in any way related to this compound.

A General Overview of Biological Target Identification

Biological target identification is a critical first step in the drug discovery and development pipeline. It involves identifying the specific biomolecules (e.g., proteins, nucleic acids) that a drug candidate interacts with to produce its therapeutic effect. The process can be broadly categorized into several experimental and computational approaches.

Key Methodologies in Target Identification

A variety of experimental techniques are employed to identify the biological targets of a compound. These can be broadly classified as follows:

-

Affinity-Based Methods: These techniques rely on the physical interaction between the compound and its target.

-

Affinity Chromatography: A compound of interest is immobilized on a solid support. A cellular extract is then passed over this support, and proteins that bind to the compound are captured and subsequently identified, typically by mass spectrometry.

-

Chemical Proteomics: This involves the use of chemical probes, often modified versions of the compound with a reactive group and a reporter tag, to covalently label and enrich for target proteins from complex biological samples.

-

-

Genetic and Genomic Approaches: These methods identify targets by observing the cellular response to genetic perturbations.

-

Expression Profiling: Techniques like DNA microarrays or RNA-sequencing are used to analyze changes in gene expression in response to treatment with the compound. Genes that are significantly up- or down-regulated may be part of the target's signaling pathway.

-

Genetic Screens: Using techniques like CRISPR-Cas9 or RNAi, genome-wide screens can be performed to identify genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound, suggesting that the protein products of these genes are involved in the compound's mechanism of action.

-

-

Computational Approaches: In silico methods can predict potential targets based on the chemical structure of the compound or by analyzing large biological datasets.

-

Ligand-Based Methods: These approaches compare the chemical structure of the compound of interest to libraries of compounds with known biological targets. Similar compounds are predicted to have similar targets.

-

Structure-Based Methods (Molecular Docking): If the three-dimensional structure of potential target proteins is known, computational docking can be used to predict how the compound might bind to these proteins.

-

A Generalized Experimental Workflow

The following diagram illustrates a conceptual workflow for biological target identification.

Unraveling SPPO13: A Technical Examination of a Key OLED Material

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the analysis and mapping of SPPO13, a crucial component in advanced organic electronics. This document details the chemical properties, experimental protocols, and electronic applications of this compound, providing a foundational resource for professionals in the field.

It is critical to note that this compound, or 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene, is a synthetic, non-biological small molecule. As such, the concept of a biological "this compound pathway" is not applicable. This guide focuses on its well-established role in materials science and electronics.

Core Properties of this compound

This compound is a high-purity organic compound utilized as a phosphorescent host and electron transport layer (ETL) material in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1][2] Its chemical structure features a spirobifluorene core functionalized with two diphenylphosphine (B32561) oxide groups, which imparts excellent thermal stability and amorphous morphology, crucial for device longevity and performance.

| Property | Value | Reference |

| CAS Number | 1234510-13-4 | [2] |

| Chemical Formula | C49H34O2P2 | [2] |

| Molecular Weight | 716.74 g/mol | [2] |

| Appearance | White powder/crystals | [2] |

| Purity | >99.0% (HPLC) | [2] |

| HOMO/LUMO | 5.90 eV / 2.60 eV | [2] |

| Absorption (λmax) | 282 nm (in DCM) | [2] |

| Phosphorescence (λmax) | 373 nm (in DCM) | [2] |

Role in OLED Technology

Due to its electron-deficient nature, this compound serves as an efficient n-type solution-processable electron transporting material.[2] It can also function as a universal bipolar co-host for blue, green, and red phosphorescent emitters when blended with a hole-transporting material like TCTA (tris(4-carbazoyl-9-ylphenyl)amine).[2] The wide energy bandgap and high triplet energy of materials like this compound are key characteristics for effective phosphorescent host materials.[1]

Experimental Protocols

The characterization and implementation of this compound in OLED devices involve a series of well-defined experimental procedures.

Thin-Film Deposition

A common method for depositing this compound is through solution processing, which includes techniques such as spin coating, dip coating, or slot-die coating.[1][2] The choice of method depends on the desired film thickness and morphology.

Example Workflow for Spin Coating:

Device Fabrication and Characterization

A typical OLED device structure incorporating this compound might be ITO/PEDOT:PSS/Emitting Layer/SPPO13/Al.[2] In such a device, this compound functions as the electron transport layer.

Device Performance Metrics:

| Metric | Example Value | Reference |

| Maximum Power Efficiency | 42.7 lm W-1 | [2] |

| Maximum External Quantum Efficiency (EQE) | 6.1% | [2] |

Clarification on Biological Pathways

It is important to distinguish this compound from biological molecules with similar-sounding acronyms that are involved in cellular signaling. For instance:

-

SPOP (Speckle-type POZ protein): A substrate adaptor of the CUL3-RING ubiquitin ligase complex, implicated in various cancers, including prostate cancer.[3] Mutations in SPOP can affect pathways related to metabolism and cancer.[3]

-

PPP1R13L (Protein Phosphatase 1 Regulatory Subunit 13 Like): Also known as iASPP, it is an inhibitor of the tumor suppressor p53 and plays a role in apoptosis and cancer.[4]

-

Sphingosine-1-phosphate (S1P): A signaling lipid that regulates numerous cellular processes, including immune cell trafficking, by binding to S1P receptors.[5][6][7][8][9] The SphK/S1P/S1PR signaling pathway is a key area of research in inflammation and immunity.[5][9]

These are distinct biological entities and are not related to the chemical compound this compound.

Logical Relationship Diagram

This technical guide provides a clear and concise overview of this compound, its properties, and its application in OLED technology. The provided data and experimental workflow descriptions are intended to support researchers and professionals in materials science and electronic engineering. The clarification regarding the non-biological nature of this compound is crucial to prevent confusion with similarly named but functionally distinct biological entities.

References

- 1. ossila.com [ossila.com]

- 2. ossila.com [ossila.com]

- 3. Key pathways in prostate cancer with SPOP mutation identified by bioinformatic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PPP1R13L protein phosphatase 1 regulatory subunit 13 like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. How do sphingosine-1-phosphate affect immune cells to resolve inflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of sphingosine 1-phosphate in immunity and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of sphingosine 1-phosphate in immunity and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The outs and the ins of sphingosine-1-phosphate in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How do sphingosine-1-phosphate affect immune cells to resolve inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of SPPO13 (2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of SPPO13, chemically known as 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene. Contrary to initial considerations for pharmaceutical applications, this compound is a key material in the field of organic electronics, specifically in the fabrication of high-performance Organic Light Emitting Diodes (OLEDs). This document details the synthetic pathways, experimental protocols, material properties, and its role in OLED device architecture. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction and Discovery

This compound, with the CAS number 1234510-13-4, is an organic small molecule featuring a spirobifluorene core functionalized with two diphenylphosphine (B32561) oxide groups.[1][2] The unique 9,9'-spirobifluorene structure consists of two fluorene (B118485) units linked by a single spiro carbon atom, creating a rigid, orthogonal geometry. This configuration prevents intermolecular aggregation and crystallization, leading to materials with high glass transition temperatures and morphological stability, which are crucial for the longevity and efficiency of OLED devices.[3]

The discovery and development of this compound and similar spirobifluorene derivatives were driven by the need for advanced materials in the rapidly evolving field of organic electronics. The diphenylphosphine oxide moieties act as electron-withdrawing groups, rendering this compound an n-type material with excellent electron-transporting properties.[3] This makes it a highly effective electron transport layer (ETL) material and a universal bipolar co-host for blue, green, and red phosphorescent emitters in OLEDs.[3]

Physicochemical and Electronic Properties of this compound

The material properties of this compound have been extensively characterized to evaluate its suitability for OLED applications. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene | [2][4] |

| Synonyms | This compound, 1,1′-(9,9′-Spirobi[9H-fluorene]-2,7-diyl)bis[1,1-diphenylphosphine oxide] | [2][4] |

| CAS Number | 1234510-13-4 | [2] |

| Molecular Formula | C₄₉H₃₄O₂P₂ | [2] |

| Molecular Weight | 716.74 g/mol | [2] |

| Appearance | White powder or crystals | [2] |

| Purity | ≥99% (HPLC) | [2] |

| Melting Point | >150 °C | [4] |

| Glass Transition Temp. (Tg) | 123 °C | |

| HOMO Level | 5.90 eV | |

| LUMO Level | 2.60 eV | |

| Absorption (λmax) | 282 nm (in DCM) | |

| Phosphorescence (λmax) | 373 nm (in DCM) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the spirobifluorene core, followed by bromination and a final coupling reaction to introduce the diphenylphosphine oxide groups.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Experimental Protocols

Step 1: Synthesis of 2,7-Dibromo-9,9'-spirobifluorene (Precursor)

This procedure is adapted from established methods for synthesizing the spirobifluorene core.[1][5][6]

-

Materials:

-

2,7-Dibromo-9-fluorenone

-

2-Bromobiphenyl

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Acetic acid

-

-

Procedure:

-

Activate magnesium turnings with a crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 2-bromobiphenyl in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain the reaction under reflux until the magnesium is consumed.

-

Cool the Grignard reagent to 0 °C and add a solution of 2,7-dibromo-9-fluorenone in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate alcohol.

-

Reflux the crude alcohol in glacial acetic acid with a catalytic amount of concentrated HCl to effect the ring-closing reaction (electrophilic substitution followed by dehydration).

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Purify the crude 2,7-dibromo-9,9'-spirobifluorene by recrystallization from a suitable solvent system (e.g., toluene/ethanol).

-

Step 2: Synthesis of this compound from 2,7-Dibromo-9,9'-spirobifluorene

This step involves a copper-catalyzed Ullmann coupling reaction.

-

Materials:

-

2,7-Dibromo-9,9'-spirobifluorene

-

Diphenylphosphine oxide

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., N,N'-dimethylethylenediamine)

-

A base (e.g., potassium carbonate or cesium carbonate)

-

A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane)

-

-

Procedure:

-

In a reaction vessel, combine 2,7-dibromo-9,9'-spirobifluorene, diphenylphosphine oxide, CuI, the ligand, and the base in the solvent.

-

Degas the reaction mixture and place it under an inert atmosphere.

-

Heat the mixture to a high temperature (typically >150 °C) and maintain it with stirring for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to obtain the high-purity material required for OLED fabrication.[7]

-

Characterization:

The final product should be characterized by:

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR to confirm the chemical structure.[8][9][10][11]

-

Mass Spectrometry: To verify the molecular weight.

-

HPLC: To determine the purity.

-

Thermal Analysis (TGA/DSC): To determine the decomposition temperature and glass transition temperature.[12][13][14][15][16]

Application in Organic Light Emitting Diodes (OLEDs)

This compound is primarily used as an electron transport material or a host material in the emissive layer of OLEDs. Its wide bandgap and high triplet energy make it particularly suitable for hosting phosphorescent emitters, preventing the back-transfer of energy from the emitter to the host.

OLED Device Architecture and Fabrication Workflow

A typical multilayer OLED device incorporating this compound is fabricated by sequential deposition of organic and inorganic layers onto a transparent conductive substrate.

Experimental Protocol for OLED Fabrication

The following is a generalized protocol for the fabrication of a phosphorescent OLED using this compound as a host material.[17][18][19][20][21]

-

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Organic materials: Hole injection layer (HIL), hole transport layer (HTL), phosphorescent dopant, this compound (host), electron injection layer (EIL) materials

-

Metal for cathode (e.g., Aluminum, LiF/Al)

-

Solvents for cleaning (e.g., deionized water, acetone, isopropanol)

-

High-vacuum thermal evaporation system

-

Spin coater (for solution-processed layers)

-

UV-ozone cleaner or oxygen plasma system

-

Glovebox with an inert atmosphere

-

-

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

-

Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the following layers:

-

Hole Injection Layer (HIL): e.g., 10 nm of HATCN.

-

Hole Transport Layer (HTL): e.g., 40 nm of TAPC.

-

Emissive Layer (EML): Co-evaporate this compound as the host material with a phosphorescent dopant (e.g., 10 wt% of an Iridium complex) to a thickness of approximately 30 nm.

-

Electron Transport Layer (ETL): Deposit a layer of this compound (e.g., 30 nm).

-

Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).

-

Cathode: Deposit a metal cathode, such as 100 nm of Aluminum (Al).

-

-

Encapsulation: Immediately transfer the fabricated device to an inert atmosphere glovebox and encapsulate it using a glass lid and UV-curable epoxy to protect the organic layers from moisture and oxygen.

-

Performance of this compound-based OLEDs

OLEDs utilizing this compound have demonstrated high efficiency and stability. The performance metrics of a representative blue phosphorescent OLED are provided below.[5]

| Parameter | Value |

| Device Structure | ITO / HIL / HTL / this compound:Dopant / ETL / EIL / Al |

| Maximum External Quantum Efficiency (EQE) | Can exceed 25% |

| Power Efficiency | High, with low roll-off at high brightness |

| Color Coordinates (CIE) | Dependent on the dopant used |

| Turn-on Voltage | Typically low, indicating efficient charge injection |

Conclusion

This compound is a state-of-the-art material in the field of organic electronics, with a well-established synthetic route and proven performance in OLED devices. Its unique spirobifluorene structure provides the necessary thermal and morphological stability, while the diphenylphosphine oxide groups ensure efficient electron transport. This technical guide has provided a detailed overview of the synthesis, properties, and application of this compound, offering valuable protocols and data for researchers in materials science and electronic device engineering. While not a pharmaceutical compound, the principles of molecular design and structure-property relationships in this compound are of broad interest to the scientific community.

References

- 1. [PDF] Improved synthesis of 2,2'-dibromo-9,9'-spirobifluorene and its 2,2'-bisdonor-7,7'-bisacceptor-substituted fluorescent derivatives. | Semantic Scholar [semanticscholar.org]

- 2. This compound 2,7-Bis(diphenylphosphoryl)-9,9 -spirobifluorene 1234510-13-4 [sigmaaldrich.com]

- 3. ossila.com [ossila.com]

- 4. labsolu.ca [labsolu.ca]

- 5. researchgate.net [researchgate.net]

- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of backbone dynamics using solution NMR spectroscopy to discern the functional plasticity of structurally analogous proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Making sure you're not a bot! [mostwiedzy.pl]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ossila.com [ossila.com]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of Speckle-type POZ Protein (SPOP) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Speckle-type POZ protein (SPOP) has emerged as a compelling therapeutic target, particularly in oncology. As a substrate adaptor for the Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, SPOP mediates the ubiquitination and subsequent proteasomal degradation of a variety of cellular proteins.[1][2] Its dysregulation is implicated in several cancers, acting as a tumor suppressor in some contexts and an oncoprotein in others.[3] Notably, in clear-cell renal cell carcinoma (ccRCC), SPOP is frequently overexpressed and mislocalized to the cytoplasm, leading to the degradation of tumor suppressor proteins and promoting tumorigenesis.[1][4][5] This has spurred the development of small molecule inhibitors aimed at disrupting SPOP-substrate interactions. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of SPOP inhibitors, detailing key chemical modifications that influence their potency and cellular activity. Furthermore, it outlines the critical signaling pathways involving SPOP and provides detailed experimental protocols for the evaluation of SPOP inhibitors.

The SPOP Signaling Pathway

SPOP functions as a key component of the CUL3-RING E3 ubiquitin ligase complex.[1] It recognizes specific degron motifs, known as SPOP-binding consensus (SBC) motifs, on its substrate proteins through its N-terminal MATH domain.[6] The C-terminal BTB domain of SPOP recruits the CUL3 scaffold, which in turn brings in the E2 ubiquitin-conjugating enzyme via RBX1, leading to the polyubiquitination of the substrate and its degradation by the proteasome.

In ccRCC, cytoplasmic SPOP targets several tumor suppressor proteins for degradation, including Phosphatase and tensin homolog (PTEN) and Dual-specificity phosphatase 7 (DUSP7).[1][5] The degradation of PTEN leads to the activation of the pro-survival PI3K/AKT signaling pathway, while the degradation of DUSP7 results in the activation of the MAPK/ERK pathway.[1][5] By inhibiting the interaction between SPOP and its substrates, small molecule inhibitors can prevent the degradation of these tumor suppressors, thereby attenuating downstream oncogenic signaling and suppressing cancer cell proliferation.[1][4]

Structure-Activity Relationship (SAR) of SPOP Inhibitors

A significant body of research has focused on a class of SPOP inhibitors derived from the initial hit compound '6b'. These inhibitors are characterized by a core scaffold that has been systematically modified to improve potency and drug-like properties. The SAR studies have explored substitutions at various positions, revealing key structural features that govern the inhibitory activity.

SAR of 6b Analogs

The following table summarizes the SAR data for a series of analogs based on the '6b' scaffold. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against the proliferation of ccRCC cell lines.

| Compound | R1 | R2 | R3 | A498 IC50 (μM) | OS-RC-2 IC50 (μM) |

| 6b | H | H | H | >30 | >30 |

| 6d | 4-Me | H | H | 25.1 | 28.3 |

| 6f | 4-F | H | H | 22.4 | 24.7 |

| 6g | 4-Cl | H | H | 21.9 | 23.1 |

| 6h | 4-Br | H | H | 20.5 | 21.8 |

| 6k | H | 4-Me | H | 18.9 | 20.1 |

| 6l | H | 4-F | H | 15.3 | 17.5 |

| 6n | H | H | 4-Me | 12.8 | 14.6 |

| 6lc | H | 4-Cl | 3-F | 5.8 | 6.9 |

| 6li | H | 4-Br | 3-F | 7.2 | 8.1 |

Data synthesized from publicly available research.[4]

Key Findings from SAR Studies:

-

Substitutions on the phenethyl motif (R1): Introduction of small halogen atoms (F, Cl, Br) or a methyl group at the para-position of the phenethyl ring generally leads to a modest increase in anti-proliferative activity compared to the unsubstituted compound 6b.[4]

-

Substitutions on the phenyl ring (R2): Similar to the R1 position, substitutions with halogens or a methyl group at the para-position of the phenyl ring enhance the inhibitory potency.

-

Substitutions on the pyridine (B92270) ring (R3): Modifications on the pyridine ring have shown to be particularly impactful. The introduction of a fluorine atom at the 3-position, in combination with a halogen at the R2 position, as seen in compound 6lc , results in a significant improvement in activity.[4] Compound 6lc has been identified as a potent SPOP inhibitor that effectively suppresses the viability and colony formation of ccRCC cell lines.[3][5]

Experimental Protocols

The characterization of SPOP inhibitors involves a series of biochemical and cell-based assays to determine their mechanism of action and efficacy.

Western Blot for SPOP Substrate Stabilization

This assay is fundamental to confirming that a compound inhibits SPOP activity in a cellular context by observing the accumulation of its known substrates.

Protocol:

-

Cell Culture and Treatment: Seed ccRCC cells (e.g., A498, OS-RC-2) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the SPOP inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SPOP substrates (e.g., PTEN, DUSP7) and downstream signaling proteins (e.g., p-AKT, p-ERK, total AKT, total ERK) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. benchchem.com [benchchem.com]

- 2. SPOP in Cancer: Phenomena, Mechanisms and Its Role in Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures of SPOP-Substrate Complexes: Insights into Molecular Architectures of BTB-Cul3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

SPPO13: A Material for Organic Electronics, Not Cellular Biology

A comprehensive review of scientific literature reveals that SPPO13, or 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene, is a compound synthesized for applications in organic electronics, specifically in the fabrication of Organic Light Emitting Diodes (OLEDs). There is currently no available research or data pertaining to the cellular uptake, intracellular distribution, or any biological mechanism of action of this compound, as it is not developed for pharmaceutical or biological purposes.

This compound is characterized as an n-type, solution-processable electron-transporting material.[1][2] Its chemical structure features a spirobifluorene core, which is an electron-donating component, surrounded by two electron-withdrawing diphenylphosphine (B32561) oxide groups.[1][2][3] This architecture imparts specific electronic and optical properties that are highly desirable for enhancing the performance of OLED devices.

Key Properties and Applications in OLEDs:

-

Electron Transport Layer (ETL): Due to its electron-deficient nature, this compound is effectively used as an electron-transporting material, facilitating the movement of electrons within the OLED structure.[1][2]

-

Bipolar Host Material: this compound can also function as a universal bipolar co-host for blue, green, and red phosphorescent emitters when blended with a hole-transporting material like tris(4-carbazoyl-9-ylphenyl)amine (TCTA).[1][2][3] This versatility allows for its use in creating efficient and stable light-emitting layers.

-

Device Performance: Research has demonstrated that incorporating this compound into OLED device structures can lead to high power efficiency and external quantum efficiency (EQE).[1][2] For instance, a blue light-emitting device using this compound achieved a maximum power efficiency of 42.7 lm W-1 and a maximum EQE of 6.1%.[1][2]

Chemical and Physical Characteristics:

| Property | Value |

| CAS Number | 1234510-13-4[1][4] |

| Chemical Formula | C49H34O2P2[1][2] |

| Molecular Weight | 716.74 g/mol [1][2][4] |

| Appearance | White powder/crystals[1][2] |

| Purity | >99.0% (HPLC)[1][2] |

| HOMO/LUMO Levels | HOMO 5.90 eV, LUMO 2.60 eV[1][2] |

| Absorption (λmax) | 282 nm (in DCM)[1][2] |

| Phosphorescence (λmax) | 373 nm (in DCM)[1][2] |

Given the exclusive focus of the available literature on the material science and electronic applications of this compound, there are no established experimental protocols for assessing its cellular uptake, nor are there any known signaling pathways associated with it in a biological context. The request for a technical guide on the cellular uptake and distribution of this compound is therefore based on a misunderstanding of this compound's field of application.

For researchers, scientists, and drug development professionals, it is crucial to note that this compound is a specialized chemical for the organic electronics industry and should not be mistaken for a biologically active agent or a therapeutic compound.

References

Early-Stage Toxicological Profile of SPPO13: A Technical Overview

Disclaimer: Publicly available toxicological data for the compound 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene, commonly known as SPPO13, is not available in comprehensive, peer-reviewed toxicological studies. This compound is primarily documented as a high-purity organic material used in the development of Organic Light-Emitting Diodes (OLEDs) and other organic electronics.[1] It functions as an n-type solution-processable electron transporting material and a universal bipolar co-host for various phosphors.[1]

This guide, therefore, outlines a generalized framework for assessing the early-stage toxicological profile of a novel organic compound like this compound, intended for an audience of researchers, scientists, and drug development professionals. The methodologies and pathways described are based on standard preclinical toxicology assessments.

Core Physicochemical and In Silico Assessment

Prior to in-vitro and in-vivo testing, a thorough characterization of the compound's physical and chemical properties is essential. This data informs potential routes of exposure and aids in the interpretation of toxicological findings. Computational (in silico) modeling, such as Quantitative Structure-Activity Relationship (QSAR) analysis, can predict potential toxicities based on the chemical structure of this compound, which features a spirobifluorene core with diphenylphosphine (B32561) oxide groups.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1234510-13-4 | [1] |

| Chemical Formula | C49H34O2P2 | [1] |

| Molecular Weight | 716.74 g/mol | [1] |

| Appearance | White powder/crystals | [1] |

| Purity | >99.0% (HPLC) | [1] |

| Glass Transition Temp. (Tg) | 123°C | [1] |

| HOMO/LUMO | HOMO 5.90 eV, LUMO 2.60 eV |[1] |

In Vitro Toxicity Assessment

In vitro assays are crucial for the initial screening of a compound's potential toxicity at the cellular level. These tests provide data on cytotoxicity, genotoxicity, and potential mechanisms of action.

These assays determine the concentration of a substance that is toxic to cells.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cell lines, such as HepG2 (liver) and HaCaT (skin keratinocytes), are cultured in appropriate media and conditions.[2]

-

Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the exposure period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan (B1609692) Solubilization: Living cells with active mitochondrial dehydrogenases convert MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to a vehicle control. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.

These assays evaluate the potential of a compound to damage genetic material (DNA).

Experimental Protocol: Ames Test for Mutagenicity

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar (B569324) plate.

-

Revertant Colony Counting: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted after incubation.

-

Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Table 2: Representative In Vitro Toxicological Data (Hypothetical for this compound)

| Assay | Cell Line/Strain | Endpoint | Result (Hypothetical) |

|---|---|---|---|

| Cytotoxicity (MTT) | HepG2 | IC50 (48h) | 75 µM |

| Cytotoxicity (MTT) | HaCaT | IC50 (48h) | > 100 µM |

| Genotoxicity (Ames) | S. typhimurium TA98 | Mutagenicity | Negative |

| Genotoxicity (Ames) | S. typhimurium TA100 | Mutagenicity | Negative |

In Vivo Acute Toxicity Studies

Following in vitro assessment, in vivo studies in animal models provide data on the systemic effects of the compound.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Animal Model: Typically, female rodents (e.g., Sprague Dawley rats) are used.

-

Dosing: A single animal is dosed at a starting concentration. The outcome (survival or death) determines the dose for the next animal (lowered if the animal dies, increased if it survives).

-

Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight and food consumption are monitored.

-

Necropsy: At the end of the study, a gross necropsy is performed on all animals.

-

LD50 Estimation: The data is used to estimate the LD50 (median lethal dose).

Table 3: Representative In Vivo Acute Toxicity Data (Hypothetical for this compound)

| Study Type | Species/Strain | Route | Endpoint | Result (Hypothetical) |

|---|---|---|---|---|

| Acute Toxicity | Sprague Dawley Rat | Oral | LD50 | > 2000 mg/kg |

| Skin Irritation | New Zealand White Rabbit | Dermal | Irritation Score | Non-irritant |

| Eye Irritation | New Zealand White Rabbit | Ocular | Irritation Score | Minimally irritating |

Potential Toxicological Pathways and Mechanisms

Given that this compound contains phosphine (B1218219) oxide groups, a key area of investigation would be its potential interaction with metabolic pathways, particularly those involving oxidative stress. Organophosphorus compounds, a broad class, are known to inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (B1216132) and subsequent cholinergic toxidrome.[3] While this compound's structure is distinct from typical organophosphate pesticides, assessing its effect on AChE activity would be a prudent step in a comprehensive toxicological workup.

Caption: High-level workflow for early-stage toxicological assessment.

Caption: Generalized mechanism of organophosphate toxicity.

This document serves as a foundational guide. A definitive toxicological profile of this compound would require dedicated experimental studies following established regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

References

An In-depth Technical Guide to Target Engagement Biomarkers

A Note on the Subject: Initial research indicates that "SPPO13" refers to 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene, a chemical compound utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) as an electron-transporting material.[1][2][3][4][5] The scientific literature does not describe this compound as a biological target for drug development. Therefore, the concept of "this compound target engagement biomarkers" in a biological or pharmacological context is not applicable.

To fulfill the request for a detailed technical guide on target engagement biomarkers, this document will provide a comprehensive overview for a representative and well-understood class of drug targets: Protein Kinases . For the purpose of this guide, we will use a hypothetical protein kinase, "PK-Alpha," and its inhibitor, "PK-Alpha-i," to illustrate the principles and methodologies.

Technical Guide: Target Engagement Biomarkers for the Protein Kinase PK-Alpha

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of targeted therapies, such as protein kinase inhibitors, necessitates robust methods to confirm that the therapeutic agent is interacting with its intended target in vivo. Target engagement biomarkers are crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing, and de-risking clinical development.[6][7] This guide provides an in-depth overview of the core principles, methodologies, and data interpretation for assessing the target engagement of PK-Alpha inhibitors.

The PK-Alpha Signaling Pathway

PK-Alpha is a critical node in a signaling cascade that promotes cell proliferation and survival. Its activation through upstream signals leads to the phosphorylation of downstream substrates, propagating the signal.

Quantitative Analysis of Target Engagement

The primary goal is to quantify the interaction between PK-Alpha-i and its target, PK-Alpha. This is often achieved by measuring the modulation of direct or proximal downstream biomarkers.

Table 1: In Vitro and In Vivo Target Engagement Data for PK-Alpha-i

| Assay Type | Biomarker Measured | Matrix | IC50 / EC50 (nM) | Notes |

| Biochemical Assay | PK-Alpha Kinase Activity | Recombinant Enzyme | 1.5 | Measures direct inhibition of purified PK-Alpha. |

| Cellular Target Engagement | p-PK-Alpha (Autophosphorylation) | Tumor Cell Line | 15.2 | Measures inhibition of PK-Alpha autophosphorylation in a cellular context.[6] |

| Cellular Pathway Inhibition | p-Substrate 1 | Tumor Cell Line | 25.8 | Measures inhibition of a direct downstream substrate. |

| In Vivo Target Modulation | p-PK-Alpha (Autophosphorylation) | Tumor Xenograft | 50 (at 2h post-dose) | EC50 calculated from tumor tissue lysates at various doses of PK-Alpha-i. |

| In Vivo Pathway Modulation | p-Substrate 1 | Tumor Xenograft | 85 (at 2h post-dose) | Demonstrates downstream pathway inhibition in a preclinical model. |

| Clinical Exploratory | p-Substrate 1 | Surrogate Tissue (e.g., PBMCs) | TBD | To be evaluated in Phase I clinical trials to establish PK/PD relationship in humans.[8] |

Experimental Protocols

Detailed and standardized protocols are essential for the reliable measurement of target engagement biomarkers.

Protocol 1: Western Blot for Phospho-PK-Alpha (p-PK-Alpha) in Tumor Lysates

-

Sample Collection: Excise tumors from xenograft models at specified time points after dosing with PK-Alpha-i. Immediately snap-freeze in liquid nitrogen.

-

Lysis: Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-PK-Alpha (e.g., at a 1:1000 dilution in 5% BSA/TBST). A separate blot should be run for total PK-Alpha and a loading control (e.g., GAPDH).

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

-

Quantification: Densitometry analysis is performed to quantify the p-PK-Alpha signal, normalized to total PK-Alpha and the loading control.

Protocol 2: High-Content Imaging for Cellular p-Substrate 1

-

Cell Plating: Seed tumor cells in a 96-well imaging plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a dose-response curve of PK-Alpha-i for a specified duration (e.g., 2 hours).

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining:

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody against p-Substrate 1.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Imaging: Acquire images using an automated high-content imaging system.

-

Image Analysis: Use image analysis software to identify individual cells (based on DAPI stain) and quantify the mean fluorescence intensity of the p-Substrate 1 signal in the cytoplasm or nucleus, depending on its localization.

-

Data Analysis: Plot the normalized mean fluorescence intensity against the concentration of PK-Alpha-i to determine the EC50 value.

Visualization of Workflows and Relationships

Visualizing the workflow for biomarker-driven drug development can clarify the process from discovery to clinical application.

References

- 1. vromedia.agriculture.vic.gov.au [vromedia.agriculture.vic.gov.au]

- 2. ossila.com [ossila.com]

- 3. This compound CAS:1234510-13-4 - Ruixibiotech [ruixibiotech.com]

- 4. This compound 2,7-Bis(diphenylphosphoryl)-9,9 -spirobifluorene 1234510-13-4 [sigmaaldrich.com]

- 5. This compound 2,7-Bis(diphenylphosphoryl)-9,9 -spirobifluorene 1234510-13-4 [sigmaaldrich.com]

- 6. Identification of direct target engagement biomarkers for kinase-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gene expression-based pharmacodynamic biomarkers: the beginning of a new era in biomarker-driven anti-tumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

SPPO13: A Material for Organic Electronics with No Documented Biological Effects

Extensive research indicates that SPPO13, or 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene, is a chemical compound utilized as an n-type solution-processable electron-transporting material in the fabrication of organic light-emitting diodes (OLEDs).[1][2][3] Due to its electron-deficient nature, it serves as a host material in the emissive layer of these electronic devices.[1] There is currently no scientific literature available that describes this compound as a therapeutic agent or investigational drug. Consequently, there is no data on its effects on target or non-target proteins within a biological system.

The following sections provide a comprehensive overview of the established methodologies for identifying and characterizing the off-target effects of therapeutic compounds, a critical aspect of drug development.

Investigating Off-Target Effects of Novel Small Molecules: A Technical Guide

The identification of unintended molecular interactions, or "off-target" effects, is a crucial step in the development of safe and effective therapeutics. Off-target binding can lead to adverse drug reactions and toxicity. A systematic approach to characterizing these interactions is essential for any novel chemical entity intended for clinical use.

General Workflow for Off-Target Profiling

A typical workflow for investigating the off-target effects of a new compound involves a multi-pronged approach, starting with broad screening and progressing to more focused validation and functional characterization.

Quantitative Data on Off-Target Interactions

When potential off-target interactions are identified, it is critical to quantify the potency of these interactions. This data is typically presented in a tabular format to allow for clear comparison with the on-target potency.

| Target Class | Specific Off-Target | Assay Type | On-Target IC50 (nM) | Off-Target IC50 (nM) | Fold Selectivity (Off-Target/On-Target) |

| Kinase | Kinase X | Biochemical | 10 | 1,500 | 150 |

| Kinase | Kinase Y | Biochemical | 10 | 5,000 | 500 |

| GPCR | Receptor Z | Radioligand Binding | 50 | >10,000 | >200 |

| Enzyme | Enzyme A | Enzymatic | 25 | 800 | 32 |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of off-target screening results. Below are summaries of common experimental protocols.

Protocol 1: Kinase Profiling using KINOMEscan®

This method utilizes a site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[4][5][6]

Methodology:

-

Assay Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

-

Reaction Setup: Kinases, the immobilized ligand, and the test compound are incubated to allow binding to reach equilibrium.

-

Detection: The amount of kinase bound to the solid support is measured using a highly sensitive quantitative PCR (qPCR) method that detects a DNA tag conjugated to the kinase.[6]

-

Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A dose-response curve is generated to determine the dissociation constant (Kd).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[7]

Methodology:

-

Compound Treatment: Intact cells are treated with the test compound or a vehicle control.

-

Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

Protein Detection: The amount of soluble target protein remaining in the supernatant at each temperature is quantified by methods such as Western blot or mass spectrometry.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Protocol 3: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This chemical proteomics approach is used to identify the proteins that physically interact with a compound of interest from a complex biological sample like a cell lysate.

Methodology:

-

Immobilization of Compound: The test compound is chemically linked to a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix.

-

Incubation with Proteome: The affinity matrix is incubated with a cell lysate or tissue extract to allow proteins to bind to the immobilized compound.

-

Washing: Non-specifically bound proteins are removed through a series of wash steps with buffers of varying stringency.

-

Elution: Specifically bound proteins are eluted from the affinity matrix, often by using a competing soluble form of the compound, or by changing the pH or salt concentration.

-

Protein Identification: The eluted proteins are identified using mass spectrometry-based proteomics.[8][9] This typically involves tryptic digestion of the proteins followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The identified proteins are ranked based on their abundance in the eluate from the compound-immobilized matrix compared to a control matrix, allowing for the identification of specific interactors.

References

- 1. ossila.com [ossila.com]

- 2. This compound CAS:1234510-13-4 - Ruixibiotech [ruixibiotech.com]

- 3. This compound 2,7-Bis(diphenylphosphoryl)-9,9 -spirobifluorene 1234510-13-4 [sigmaaldrich.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. chayon.co.kr [chayon.co.kr]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Protein Kinase SPPO13

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive framework for developing and executing in vitro assays for a hypothetical protein kinase, herein referred to as SPPO13. While searches for a protein named "this compound" primarily identify a chemical compound (2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene) used in organic electronics[1], this document outlines generalized yet detailed protocols that can be adapted for the biochemical characterization of a novel protein kinase. The methodologies cover recombinant protein production, enzyme kinetics determination, and high-throughput inhibitor screening.

Recombinant this compound Expression and Purification

A fundamental prerequisite for in vitro studies is the availability of highly purified and active recombinant protein. The following protocol describes a general workflow for the expression of a histidine-tagged this compound in E. coli and its subsequent purification using nickel-affinity chromatography.

Experimental Protocol:

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the coding sequence for His-tagged this compound.[2]

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of growth media containing the appropriate antibiotic for plasmid selection.

-

Protein Expression Induction: Grow the large-scale culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Reduce the temperature to 18-25°C and continue to incubate for another 16-24 hours.

-

Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme) and incubate on ice. Sonicate the cell suspension to ensure complete lysis and release of the protein.[2]

-

Clarification: Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant containing the soluble His-tagged this compound.

-

Affinity Chromatography: Equilibrate a nickel-NTA affinity column with lysis buffer. Load the clarified supernatant onto the column. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the purified His-tagged this compound from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[2]

-

Quality Control: Analyze the purity of the eluted protein fractions using SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay.

This compound Enzyme Kinetics Assay

This protocol outlines a continuous fluorescence-based assay to determine the Michaelis-Menten kinetics of this compound. The assay measures the rate of phosphorylation of a fluorescently labeled peptide substrate.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

ATP Stock Solution: Prepare a concentrated stock solution of ATP in assay buffer.

-

Fluorescent Peptide Substrate: Synthesize or procure a peptide substrate for this compound with a fluorescent label. Prepare a stock solution in the assay buffer.

-

This compound Enzyme: Dilute the purified this compound to the desired working concentration in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well microplate, add varying concentrations of the fluorescent peptide substrate.

-

Add a fixed, non-saturating concentration of ATP.

-

Initiate the enzymatic reaction by adding the diluted this compound enzyme to each well.

-

Monitor the increase in fluorescence over time using a microplate reader at appropriate excitation and emission wavelengths. The reaction should be monitored in the linear phase.[3]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity). A Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[S]) can also be used for this determination.[4]

-

Data Presentation:

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

| 0.1 | 50.5 |

| 0.5 | 210.2 |

| 1.0 | 355.8 |

| 2.5 | 625.1 |

| 5.0 | 850.7 |

| 10.0 | 1050.3 |

| 20.0 | 1180.6 |

Table 1: Example data for this compound enzyme kinetics.

This compound Inhibitor Screening Assay

A fluorescence polarization (FP) assay is a robust and homogeneous method suitable for high-throughput screening (HTS) of enzyme inhibitors.[5] This protocol describes an FP-based competition assay to identify small molecule inhibitors of this compound.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: As described in the enzyme kinetics section.

-

This compound Enzyme: Dilute purified this compound to a concentration that gives an optimal FP window (typically 2-3 times the Kd of the tracer).

-

Fluorescent Tracer: A fluorescently labeled ligand or substrate that binds to the this compound active site. Prepare a working solution at a low nanomolar concentration.

-

Test Compounds: Prepare serial dilutions of test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations, ensuring the final DMSO concentration is low (≤1%).

-

-

Assay Procedure:

-

In a black, low-volume 384-well microplate, add the test compounds at various concentrations.

-

Add the diluted this compound enzyme solution to all wells except the negative control.

-

Incubate at room temperature for 30-60 minutes to allow for compound binding to the enzyme.[5]

-

Add the fluorescent tracer to all wells.

-

Incubate for another 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[5]

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Controls:

-

Positive Control (No Inhibition): Contains this compound, tracer, and DMSO (no compound). This represents the maximum polarization signal.

-

Negative Control (100% Inhibition): Contains tracer and DMSO (no enzyme or compound). This represents the minimum polarization signal.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity).[5]

-

Data Presentation:

| Inhibitor Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |

| 0 (Positive Control) | 250 | 0 |

| 0.01 | 245 | 2.5 |

| 0.1 | 210 | 20 |

| 1 | 150 | 50 |

| 10 | 95 | 77.5 |

| 100 | 85 | 82.5 |

| No Enzyme (Negative Control) | 80 | 100 |

Table 2: Example data for determining the IC50 of an this compound inhibitor.

Visualizations

Hypothetical this compound Signaling Pathway

Caption: Hypothetical signaling cascade involving this compound activation and inhibition.

Experimental Workflow for this compound Inhibitor Screening

Caption: Workflow for the this compound fluorescence polarization-based inhibitor screening assay.

References

Application Notes and Protocols for SPPO13 in Cell Culture Experiments

Caution: The scientific literature does not contain any information on the use of the chemical compound SPPO13 (2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene) in cell culture experiments or any biological systems. The following information is a speculative guide based on general laboratory practices and should be adapted and validated carefully by researchers. This compound is primarily documented as a material for organic electronics, specifically in the fabrication of Organic Light-Emitting Diodes (OLEDs). Therefore, its biological effects, mechanism of action, and signaling pathways in cells are unknown. The protocols provided below are hypothetical and intended to serve as a starting point for researchers wishing to investigate the potential biological activity of this compound. Extreme caution is advised, and thorough characterization of its cytotoxic and other biological effects is necessary before any experimental use.

Introduction to this compound

This compound, chemically known as 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene, is a compound with the CAS number 1234510-13-4. It possesses a spirobifluorene core functionalized with two diphenylphosphine (B32561) oxide groups. This structure imparts specific electronic properties, making it an effective n-type solution-processable electron transporting material and a universal bipolar co-host in OLEDs. Its use in biological research has not been reported.

Chemical Properties of this compound:

| Property | Value |

| Full Name | 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene |

| CAS Number | 1234510-13-4 |

| Chemical Formula | C49H34O2P2 |

| Molecular Weight | 716.74 g/mol |

| Appearance | White powder/crystals |

| Purity | >99.0% (HPLC) |

Hypothetical Biological Activity and Signaling

As there is no published data on the biological activity of this compound, any proposed mechanism of action or signaling pathway would be purely speculative. Researchers should consider performing initial high-throughput screening assays to identify any potential biological targets. Based on its chemical structure containing phosphine (B1218219) oxide groups, one might hypothesize potential interactions with kinases or phosphatases, but this is not based on any existing evidence.

A hypothetical workflow to investigate the biological effects of this compound is outlined below.

Experimental Protocols

The following are general protocols that would need to be optimized for use with this compound.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Due to its organic nature, this compound is likely insoluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent such as DMSO.

-

Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Vortex thoroughly until the this compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cells of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Hypothetical Data Presentation:

| This compound Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |

| 0 (Vehicle) | 100 ± 5.2 |

| 1 | 98.1 ± 4.5 |

| 5 | 95.3 ± 6.1 |

| 10 | 88.7 ± 5.8 |

| 25 | 72.4 ± 7.3 |

| 50 | 51.9 ± 6.5 |

| 100 | 25.6 ± 4.9 |

Western Blot Analysis

This protocol can be used to investigate the effect of this compound on the expression or phosphorylation of specific proteins in a hypothetical signaling pathway.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the hypothetical target)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specific duration.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

The application of this compound in cell culture experiments is an unexplored area. The information and protocols provided here are intended as a speculative starting point for researchers interested in investigating the potential biological activities of this compound. It is imperative to conduct thorough preliminary studies to assess its solubility, stability in culture media, and cytotoxicity before proceeding with more complex functional assays. Any findings should be interpreted with caution, given the lack of existing biological data for this compound.

Application Notes and Protocols: SPPO13 in Scientific Research

A comprehensive review of available scientific literature indicates that the compound SPPO13 (2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene) is primarily utilized in the field of organic electronics and not in pharmacological or toxicological studies involving animal models.